molecular formula C26H22FN3O2 B11199224 4-Fluoro-N-[5-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-indol-3-YL]benzamide

4-Fluoro-N-[5-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-indol-3-YL]benzamide

Cat. No.: B11199224
M. Wt: 427.5 g/mol
InChI Key: LNLOZSAPELNHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[5-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-indol-3-YL]benzamide is a complex organic compound that features a combination of fluorine, indole, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[5-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-indol-3-YL]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of stable and readily available organoboron reagents, as well as efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[5-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-indol-3-YL]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane .

Scientific Research Applications

4-Fluoro-N-[5-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-indol-3-YL]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[5-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-indol-3-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C26H22FN3O2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C26H22FN3O2/c1-16-6-11-22-21(14-16)23(29-25(31)18-7-9-20(27)10-8-18)24(28-22)26(32)30-13-12-17-4-2-3-5-19(17)15-30/h2-11,14,28H,12-13,15H2,1H3,(H,29,31)

InChI Key

LNLOZSAPELNHBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.